
Nesvategrast: A Technical Deep Dive into its
Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nesvategrast

Cat. No.: B610802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Nesvategrast (formerly known as OTT166 or SF0166) is a novel, potent, and selective small

molecule inhibitor of RGD-binding integrins, designed for topical ophthalmic administration. It

primarily targets the αvβ3, αvβ6, and αvβ8 integrins, which are key regulators of cellular

adhesion, signaling, and angiogenesis. Developed for the treatment of diabetic retinopathy,

nesvategrast aims to modulate the pathological vascular processes that characterize the

disease. Preclinical studies have demonstrated its ability to inhibit neovascularization and

vascular leakage in various animal models. However, the Phase 2 DR:EAM clinical trial in

patients with diabetic retinopathy did not meet its primary efficacy endpoints, although the drug

was found to be safe and well-tolerated. This technical guide provides a comprehensive

overview of the mechanism of action of nesvategrast, summarizing key preclinical and clinical

data, and detailing the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective Integrin
Inhibition
Nesvategrast is a synthetic, small molecule designed to mimic the Arg-Gly-Asp (RGD) motif

present in many extracellular matrix (ECM) proteins.[1][2][3] This mimicry allows it to bind to

and inhibit the function of specific integrins that recognize this sequence. Integrins are

heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-
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matrix and cell-cell interactions, playing a crucial role in cellular signaling, adhesion, migration,

and proliferation.[4]

Nesvategrast exhibits high affinity and selectivity for the αvβ3, αvβ6, and αvβ8 integrins.[5] By

blocking the binding of their natural ligands, nesvategrast disrupts the downstream signaling

cascades that promote pathological angiogenesis and vascular permeability, key drivers of

diabetic retinopathy.

Downstream Signaling Pathways
The inhibition of αvβ3, αvβ6, and αvβ8 integrins by nesvategrast is believed to interfere with

multiple signaling pathways implicated in ocular neovascularization:

αvβ3 Integrin and VEGF Signaling: The αvβ3 integrin is highly expressed on activated

endothelial cells during angiogenesis. It physically and functionally interacts with the

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of VEGF-

induced angiogenesis. The binding of αvβ3 to its ligands is thought to be necessary for the

full activation of VEGFR-2 and its downstream signaling through pathways such as Ras/MAP

kinase, which promotes endothelial cell proliferation, migration, and survival. Nesvategrast,
by blocking αvβ3, is hypothesized to attenuate these VEGF-driven pro-angiogenic signals.
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αvβ8 Integrin and TGF-β Activation: The αvβ8 integrin is a key activator of Transforming

Growth Factor-β (TGF-β), a pleiotropic cytokine with complex roles in angiogenesis and

fibrosis. αvβ8 binds to latent TGF-β on the cell surface, leading to its conformational change

and subsequent activation, which can then signal through TGF-β receptors. In the context of

retinal disease, dysregulated TGF-β signaling can contribute to pathological changes. By

inhibiting αvβ8, nesvategrast may modulate TGF-β activity, potentially reducing its

detrimental effects.

Extracellular Space Cell Membrane

Intracellular Space

Latent TGF-β

αvβ8 Integrin

 Binds

Active TGF-β TGF-β Receptor

 Activates

Downstream
Signaling

 Initiates

Nesvategrast

 Inhibits

Click to download full resolution via product page

αvβ6 Integrin and Angiogenesis: While primarily studied in the context of epithelial cells and

cancer, αvβ6 integrin has also been implicated in angiogenesis. Its expression can be

induced in endothelial cells under certain pathological conditions. αvβ6-mediated signaling

can influence the expression of pro- and anti-angiogenic factors, such as STAT1 and

survivin. Nesvategrast's inhibition of αvβ6 may contribute to its overall anti-angiogenic effect

by modulating these pathways.

Preclinical Data
A series of in vitro and in vivo preclinical studies have characterized the pharmacological profile

of nesvategrast.
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Quantitative Data
Parameter

Integrin
Subtype

Value
Cell
Line/System

Reference

IC50 αvβ3 (human) 0.6 nM Purified integrin

αvβ6 (human) 8 nM Purified integrin

αvβ8 (human) 13 nM Purified integrin

IC50 (Cell

Adhesion)
Vitronectin 7.6 pM - 76 nM

Human, rat,

rabbit, dog cell

lines

Experimental Protocols
Objective: To determine the inhibitory activity of nesvategrast against purified human αvβ3,

αvβ6, and αvβ8 integrins.

Methodology: A competitive binding assay was performed using purified integrins and their

respective biotinylated ligands (e.g., vitronectin for αvβ3). Nesvategrast was added at

varying concentrations, and the displacement of the biotinylated ligand was measured to

calculate the IC50 value.

Objective: To assess the ability of nesvategrast to inhibit integrin-mediated cell adhesion.

Methodology: Various cell lines (human, rat, rabbit, and dog) were seeded onto plates coated

with vitronectin. Cells were pre-incubated with different concentrations of nesvategrast. After

an incubation period, non-adherent cells were washed away, and the remaining adherent

cells were quantified to determine the IC50 for inhibition of cell adhesion.

Objective: To evaluate the effect of nesvategrast on retinal neovascularization in a model of

ischemic retinopathy.

Methodology: Neonatal mice were exposed to a hyperoxic environment (75% oxygen) from

postnatal day 7 (P7) to P12 to induce vaso-obliteration in the central retina. At P12, the mice

were returned to normoxic conditions, which triggers retinal neovascularization.

Nesvategrast (as a topical eye drop) or vehicle was administered daily. At P17, the retinas
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were dissected, flat-mounted, and stained to visualize the vasculature. The extent of

neovascularization was quantified and compared between the treatment and control groups.
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Objective: To assess the efficacy of nesvategrast in a model of exudative age-related

macular degeneration.
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Methodology: Laser photocoagulation was used to rupture Bruch's membrane in the eyes of

adult mice, inducing the growth of new blood vessels from the choroid into the subretinal

space. Topical nesvategrast or vehicle was administered daily. After a defined period

(typically 7-14 days), the eyes were enucleated, and choroidal flat mounts were prepared.

The area of CNV was visualized by staining and quantified.

Clinical Development
Nesvategrast has been evaluated in clinical trials for diabetic eye disease.

Phase 1b Study in Diabetic Macular Edema (DME)
A Phase 1b clinical trial assessed the safety, tolerability, and biological activity of nesvategrast
eye drops in patients with DME. The study demonstrated that nesvategrast was well-tolerated

and showed preliminary evidence of biological activity, supporting further development.

Phase 2 DR:EAM Clinical Trial
Objective: To evaluate the safety and efficacy of two different doses of nesvategrast eye

drops compared to placebo in patients with diabetic retinopathy.

Design: A multicenter, randomized, double-masked, placebo-controlled study.

Patient Population: 225 adult patients with moderately severe to severe non-proliferative

diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal

vision loss.

Treatment: Patients were randomized to receive one of two concentrations of nesvategrast
or a placebo eye drop, administered daily for 24 weeks.

Primary Endpoint: The percentage of patients with a ≥2-step improvement in the Diabetic

Retinopathy Severity Scale (DRSS) score at 24 weeks.

Secondary Endpoints: Included the prevention of progression to vision-threatening events

(VTEs) and the time to requirement for intravitreal injections or laser treatment.

Topline Results of the DR:EAM Trial
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In March 2024, it was announced that the DR:EAM trial did not meet its primary endpoint of a

statistically significant improvement in the DRSS score compared to placebo. The trial also did

not meet its key secondary efficacy endpoints. However, nesvategrast was found to be safe

and well-tolerated. A post-hoc analysis of a key secondary endpoint suggested a statistically

significant reduction in the development of VTEs in a subgroup of patients with moderately

severe to severe NPDR at baseline. The full results of the DR:EAM trial have not yet been

published in a peer-reviewed journal.

Conclusion
Nesvategrast is a selective RGD integrin inhibitor with a well-defined preclinical

pharmacological profile, demonstrating potent inhibition of αvβ3, αvβ6, and αvβ8 integrins and

efficacy in animal models of ocular neovascularization. Its mechanism of action is centered on

the disruption of key signaling pathways involved in angiogenesis and vascular permeability.

Despite the promising preclinical data, the Phase 2 DR:EAM clinical trial did not demonstrate a

significant clinical benefit in the overall study population with diabetic retinopathy. Further

analysis of the clinical data, particularly in specific patient subgroups, and potentially further

research into its mechanism of action, will be necessary to determine the future of

nesvategrast in the treatment of retinal vascular diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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